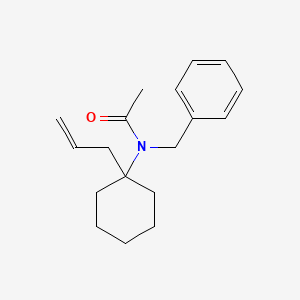
N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide, also known as IBTM, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research.
Mécanisme D'action
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor, which is involved in the regulation of various cellular processes. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and may also be involved in the regulation of ion channels and intracellular calcium signaling.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, regulation of intracellular calcium signaling, and modulation of the sigma-1 receptor. Additionally, N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide has been shown to have anti-inflammatory effects and may also have potential use in the treatment of pain and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide in lab experiments is its specificity for the sigma-1 receptor, which allows for more targeted research. However, one limitation of using N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide, including further investigation of its mechanism of action and potential use in the treatment of neurodegenerative diseases and cancer. Additionally, research may focus on developing more efficient synthesis methods for N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide and improving its solubility in water for more widespread use in lab experiments.
Conclusion
In conclusion, N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide is a chemical compound that has gained attention in the scientific community for its potential use in various fields of research. Its specificity for the sigma-1 receptor and potential use in cancer treatment and neurodegenerative diseases make it an intriguing area of study. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with isopropyl isobutyrate in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide.
Applications De Recherche Scientifique
N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide has been used in various scientific research studies, including as a ligand for the sigma-1 receptor, which is involved in various physiological processes such as neuronal signaling and cell survival. N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(1-isopropyl-2-methylpropyl)-3-methoxybenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-10(2)14(11(3)4)16-15(17)12-7-6-8-13(9-12)18-5/h6-11,14H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFWNJGZZZAFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)
![1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5758705.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5758711.png)

![2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)

![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)


![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)
![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)